4-(Boc-amino)-3,3-difluoropiperidine

Description

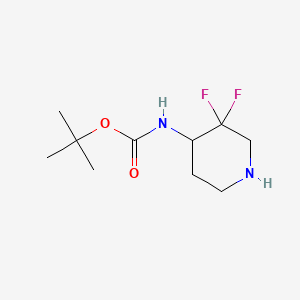

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXGGNFFUMWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263180-22-8 | |

| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Boc-amino)-3,3-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Boc-amino)-3,3-difluoropiperidine (CAS No. 1263180-22-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a difluorinated piperidine ring and a Boc-protected amine, makes it a valuable synthetic intermediate for creating novel therapeutic agents.[1] The geminal fluorine atoms can profoundly influence the physicochemical and metabolic properties of parent molecules, such as modulating pKa, improving metabolic stability, and enhancing binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates its role in the drug discovery workflow.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that many of the publicly available data points are predicted through computational models and may not reflect experimentally determined values.

Table 1: General and Structural Properties

| Property | Value | Source |

| CAS Number | 1263180-22-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1][4][5] |

| Molecular Weight | 236.26 g/mol | [1][3][5] |

| IUPAC Name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | [3] |

| Synonyms | 1-Boc-4-amino-3,3-difluoropiperidine, tert-butyl 3,3-difluoropiperidin-4-ylcarbamate | [1][4][5] |

| Appearance | Solid, Crystalline Powder | [3] |

| Purity | Typically ≥95% | [3][6] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | Not Available | - | [1] |

| Boiling Point | 308.6 ± 42.0 °C | Predicted | [1][4] |

| Density | 1.14 ± 0.1 g/cm³ | Predicted | [1][4] |

| pKa | 10.09 ± 0.40 | Predicted | [1] |

| LogP (XLogP3) | 1.4 | Predicted | [4] |

| Polar Surface Area (PSA) | 50.4 Ų | - | [4] |

| Solubility | Not Available | - | [1][2] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | - | [1] |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is sparse in the literature, the following are standard methodologies used to determine the key physicochemical parameters essential for drug development.

Workflow for Physicochemical Profiling

References

- 1. Cas 1263180-22-8,this compound | lookchem [lookchem.com]

- 2. This compound | 1263180-22-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]

4-(Boc-amino)-3,3-difluoropiperidine CAS number 1263180-22-8 data sheet

An In-depth Technical Guide to 4-(Boc-amino)-3,3-difluoropiperidine CAS Number: 1263180-22-8

This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative used as a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Compound Identification and Chemical Properties

This compound is an organic compound featuring a piperidine ring geminally difluorinated at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the 4-position amine.[1] This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly for therapeutic applications.[1]

| Identifier | Value | Source(s) |

| CAS Number | 1263180-22-8 | [2][3][4] |

| IUPAC Name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | [4] |

| Molecular Formula | C10H18F2N2O2 | [3][4][5] |

| Synonyms | This compound, tert-butyl 3,3-difluoropiperidin-4-ylcarbamate | [1][3] |

| InChI Key | BUKXGGNFFUMWRC-UHFFFAOYSA-N | [3][4] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Weight | 236.26 g/mol | [3][4][5] |

| Exact Mass | 236.134 Da | [3] |

| Physical State | Solid | [4][6] |

| Purity | ≥95% - 97% | [4][5] |

| Boiling Point | 308.6 ± 42.0 °C (Predicted) | [1][3] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1][3] |

| XLogP3 | 1.4 | [3] |

| PSA | 50.4 | [3] |

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE) and handling procedures must be followed.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3] |

Storage Conditions: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[1] Keep the container tightly closed.[3]

Application in Drug Discovery

This compound serves as a crucial intermediate for the synthesis of pharmaceutical compounds.[1] Its primary documented application is as a building block for creating substituted piperazine amides, which are investigated as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO).[1]

IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of disease, particularly cancer, overexpression of IDO by tumor cells leads to a depletion of tryptophan in the local microenvironment. This starves T-cells, suppressing their proliferation and effector functions, thereby enabling the tumor to evade the host immune system.

By using this compound to synthesize IDO inhibitors, researchers aim to block this pathway, restore T-cell function, and enhance anti-tumor immunity.[1] This mechanism is of significant interest for treating cancer, neurodegenerative disorders, and infectious diseases.[1]

Caption: Role of IDO in T-cell suppression and the mechanism of its inhibition.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general methodology for analogous 4-substituted 3,3-difluoropiperidines has been described.[7] The following represents a plausible, generalized workflow based on established chemical transformations for this class of compounds.

Generalized Synthetic Workflow:

-

1,4-Addition: Reaction of ethyl bromodifluoroacetate with a suitable 3-substituted acrylonitrile in the presence of copper powder to form a difluorinated nitrile intermediate.[7]

-

Reduction of Nitrile: The cyano group of the intermediate is reduced to a primary amine using a reducing agent such as borane (BH3).[7]

-

Lactamization: Intramolecular cyclization of the resulting amino ester to form a piperidinone (lactam) ring.[7]

-

Lactam Reduction: The carbonyl group of the lactam is reduced to a methylene group to yield the 3,3-difluoropiperidine core structure.[7]

-

Boc Protection: The final step would involve the protection of the exocyclic amine at the 4-position using di-tert-butyl dicarbonate ((Boc)2O) to yield the title compound.

Caption: Generalized synthetic workflow for 4-substituted 3,3-difluoropiperidines.

References

- 1. Cas 1263180-22-8,this compound | lookchem [lookchem.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 1263180-22-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. CAS: 1263180-22-8 | CymitQuimica [cymitquimica.com]

- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1H and 13C NMR Spectra of 4-(Boc-amino)-3,3-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Boc-amino)-3,3-difluoropiperidine. This compound is of significant interest in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the precise chemical structure through NMR spectroscopy is therefore a critical step in the development of new pharmaceuticals.

Chemical Structure and NMR Analysis Overview

This compound, with the CAS Number 1263180-22-8, possesses a piperidine ring geminally difluorinated at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group at the 4-amino position. This substitution pattern gives rise to characteristic NMR spectra, which are invaluable for structural confirmation and purity assessment.

Below is a summary of the predicted and observed chemical shifts for the ¹H and ¹³C nuclei in this compound, based on spectral data from closely related analogs.

Table 1: ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 3.0 - 3.2 | m | - |

| H-4 | 3.8 - 4.0 | m | - |

| H-5 | 1.8 - 2.0 | m | - |

| H-6 | 2.8 - 3.0 | m | - |

| NH (Boc) | 4.8 - 5.0 | br s | - |

| NH (piperidine) | 1.5 - 2.5 | br s | - |

| C(CH₃)₃ | 1.45 | s | - |

Table 2: ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 | ~45 | t (J ≈ 20-30 Hz) | - |

| C-3 | ~120 | t (J ≈ 240-250 Hz) | - |

| C-4 | ~50 | t (J ≈ 20-30 Hz) | - |

| C-5 | ~30 | s | - |

| C-6 | ~48 | s | - |

| C=O (Boc) | ~155 | s | - |

| C(CH₃)₃ (Boc) | ~80 | s | - |

| C(CH₃)₃ (Boc) | ~28 | q | - |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds, including N-Boc-4-aminopiperidine and tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate. The geminal fluorine atoms at the C-3 position are expected to cause significant triplet splitting for the adjacent C-2 and C-4 carbons due to C-F coupling.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied.

¹³C NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Data Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Visualization of Key Structural Relationships and Workflow

The following diagrams illustrate the chemical structure and the workflow for NMR data acquisition and analysis.

Conformational Analysis of Gem-Difluorinated Piperidine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of gem-difluoro groups into piperidine rings is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth exploration of the conformational analysis of gem-difluorinated piperidine rings, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the complex interplay of forces that govern their three-dimensional structure.

Core Principles: The Impact of Gem-Difluorination on Piperidine Conformation

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The introduction of fluorine atoms, particularly in a geminal arrangement (CF₂), significantly alters the conformational landscape due to the unique stereoelectronic properties of the C-F bond.

The conformational preference of gem-difluorinated piperidines is governed by a delicate balance of several factors:

-

Steric Effects: The steric bulk of the fluorine atoms influences the preference for equatorial or axial positions to minimize non-bonded interactions.

-

Hyperconjugation (Anomeric and Gauche Effects): The donation of electron density from adjacent σ-orbitals into the low-lying σ* anti-bonding orbital of the C-F bond (σ → σ* interaction) plays a crucial role in stabilizing certain conformations. In piperidines, the interaction between the nitrogen lone pair and the σ* C-F orbital (n → σ*) is a significant anomeric effect.

-

Electrostatic Interactions: The highly polar nature of the C-F bond leads to significant dipole-dipole and charge-dipole interactions within the molecule, which can favor specific conformations to minimize electrostatic repulsion.

-

Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium, often stabilizing more polar conformers.

Conformational Analysis of Specific Gem-Difluorinated Piperidines

2,2-Difluoropiperidine

The conformational analysis of 2,2-difluoropiperidine is heavily influenced by the anomeric effect. The interaction between the nitrogen lone pair and the antibonding orbitals of the axial and equatorial C-F bonds dictates the preferred conformation. Computational studies suggest that the conformation where the nitrogen lone pair is anti-periplanar to one of the C-F bonds is significantly stabilized.

Diagram: Conformational Equilibrium of 2,2-Difluoropiperidine

3,3-Difluoropiperidine

In 3,3-difluoropiperidine, the gem-difluoro group is further from the nitrogen atom, diminishing the direct anomeric effect involving the nitrogen lone pair. However, gauche interactions and dipole-dipole interactions between the C-F bonds and adjacent C-H and C-C bonds become more significant in determining the ring's pucker and overall conformation. The N-substituent also plays a critical role in the conformational preference of the piperidine ring.

4,4-Difluoropiperidine

4,4-Difluoropiperidine represents a more symmetrical system where the gem-difluoro group is at the para-position relative to the nitrogen. The conformational analysis is primarily influenced by the minimization of dipole-dipole interactions and steric hindrance. The two chair conformations are degenerate in the unsubstituted case. However, N-substitution can lead to a preference for one chair conformer over the other.

Quantitative Conformational Data

The following tables summarize key quantitative data from NMR spectroscopic and computational studies on fluorinated piperidines. It is important to note that data for gem-difluorinated piperidines, particularly 2,2- and 3,3-isomers, are less abundant in the literature compared to their mono- and 3,5-difluoro counterparts.

Table 1: Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers of Fluorinated Piperidines

| Compound | Substituent(s) | Solvent | ΔG (kcal/mol) (axial - equatorial) | Predominant Conformer | Reference |

| N-Boc-3,5-difluoropiperidine | 3,5-di-F | Chloroform | - | Equatorial | [1][2] |

| N-Boc-3,5-difluoropiperidine | 3,5-di-F | DMSO | - | Axial | [1][2] |

| 3-Fluoropiperidinium | 3-F | Water | - | Axial | [3] |

| 4-Fluoropiperidinium | 4-F | Water | +1.0 | Equatorial | [3] |

Table 2: Selected ³J(¹⁹F, ¹H) NMR Coupling Constants in Fluorinated Piperidines

| Compound | Coupling | Value (Hz) | Conformation | Reference |

| N-Boc-3,5-difluoropiperidine | ³J(Fₐ, Hₐ) | 38.5 | Diaxial | [2] |

| N-Boc-3,5-difluoropiperidine | ³J(Fₑ, Hₐ) | 12.5 | Diequatorial | [2] |

| N-Piv-3,5-difluoropiperidine | ³J(Fₐ, Hₐ) | 40.4 | Diaxial | [2] |

| N-Piv-3,5-difluoropiperidine | ³J(Fₑ, Hₐ) | 7.3 | Diequatorial | [2] |

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for the conformational analysis of fluorinated piperidines in solution.

Diagram: NMR-Based Workflow for Conformational Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to 4-(Boc-amino)-3,3-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 4-(Boc-amino)-3,3-difluoropiperidine, a key building block in modern medicinal chemistry.[1] This document synthesizes critical data from Material Safety Data Sheets (MSDS) and other technical sources to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is paramount when working with this and other structurally related compounds.

Compound Identification and Properties

This compound, with a molecular formula of C10H18F2N2O2 and a molecular weight of 236.26 g/mol , is a solid organic compound.[2] It is recognized by its CAS Number: 1263180-22-8.[3] While specific experimental data on its physical properties are limited, predicted values provide a useful baseline for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C10H18F2N2O2 | [1] |

| Molecular Weight | 236.26 g/mol | [2] |

| Boiling Point | 308.6±42.0 °C (Predicted) | [1][4] |

| Density | 1.14±0.1 g/cm3 (Predicted) | [1][4] |

| Form | Solid |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2][4][6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[5] |

GHS Pictograms:

GHS07: Harmful/Irritant[5]

Signal Word: Warning[4][5][6] or Danger[2][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the essential steps for handling this compound.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or goggles.[8][9] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8][9] |

| Skin and Body Protection | Laboratory coat.[8][9] |

| Respiratory Protection | Use a NIOSH-approved respirator if dust formation is likely and ventilation is inadequate.[8] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following logical relationship diagram outlines the recommended first aid procedures.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8] The recommended storage class is for combustible solids.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not allow the product to enter drains.[8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.[8]

-

Containment and Cleaning: For small spills, sweep up and place in a suitable container for disposal. For large spills, sweep up and shovel into suitable containers for disposal.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, the following general laboratory procedure should be followed:

-

Reaction Setup: All reactions should be carried out in a chemical fume hood. Glassware should be oven-dried to ensure it is free of moisture.

-

Reagent Handling: The solid compound should be weighed out in a tared container within the fume hood. Avoid creating dust.

-

Solvent Addition: Solvents should be added slowly to the reaction vessel.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up: Quench the reaction carefully, considering the reactivity of the reagents used.

-

Purification: Purify the product using appropriate techniques such as column chromatography, crystallization, or distillation.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

This guide provides a foundational understanding of the safety, handling, and MSDS information for this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety protocols and the most recent SDS for this compound before use.

References

- 1. Cas 1263180-22-8,this compound | lookchem [lookchem.com]

- 2. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1263180-22-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for tert-butyl (3,3-difluoropiperidin-4-yl)carbamate

For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate, a fluorinated piperidine derivative of increasing interest in medicinal chemistry. This document outlines key suppliers, available quantitative data, and general experimental protocols relevant to its use.

Physicochemical Properties

-

Molecular Formula: C₁₀H₁₈F₂N₂O₂[1]

-

Molecular Weight: 236.26 g/mol [1]

-

General Classification: Piperidine derivative, carbamate[1]

Commercial Supplier Overview

The following table summarizes the commercial availability of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate and its isomers from various suppliers. Please note that pricing and stock availability are often subject to change and may require a direct inquiry with the supplier.

| Supplier | Product Name | CAS Number | Purity | Pack Size | Price | Stock Status |

| EvitaChem | tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate | Not Specified | Not Specified | Not Specified | Inquire | Inquire |

| Allschoolabs | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | Not Specified | 97%[2] | Not Specified | Inquire | Inquire |

| Reagentia | tert-butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate | 1373503-50-4 | Not Specified | 100 mg, 250 mg, 500 mg, 1 g | €716.34 (100mg) to €2,284.69 (1g)[3] | Inquire |

| BLDpharm | tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate | 1303974-47-1 | Not Specified | Not Specified | Inquire | Inquire |

| Sigma-Aldrich (Ambeed) | tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 97% | Not Specified | Inquire | Inquire |

Experimental Protocols

General Synthesis of Boc-Protected Amines

The introduction of the tert-butyloxycarbonyl (Boc) protecting group to an amine is a common transformation in organic synthesis. A general procedure involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amine substrate (e.g., 3,3-difluoropiperidin-4-amine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate solution)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate in the chosen organic solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture, often portion-wise or as a solution in the same solvent.

-

Stir the reaction at room temperature for a period ranging from a few hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

-

Purify the product as needed, typically by column chromatography on silica gel.

General Procedure for Deprotection of Boc-Protected Amines

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

-

Boc-protected amine

-

Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or a solution of HCl in 1,4-dioxane or ethyl acetate)

-

Solvent (e.g., Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA to the solution and stir at room temperature. The reaction is typically complete within 30 minutes to a few hours.[4]

-

Monitor the reaction by TLC or LC-MS.[4]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[4]

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Visualizations

Workflow for Compound Procurement and Utilization

The following diagram illustrates a typical workflow for a research scientist from identifying a need for a chemical compound to its experimental application.

Caption: A logical workflow for the procurement and experimental use of a chemical intermediate.

References

- 1. Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate (EVT-12585581) [evitachem.com]

- 2. tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate(1052713-48-0) 1H NMR [m.chemicalbook.com]

- 3. tert-butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Route to 4-(Boc-amino)-3,3-difluoropiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(Boc-amino)-3,3-difluoropiperidine, a valuable building block in medicinal chemistry. The gem-difluoro motif is frequently incorporated into drug candidates to modulate physicochemical properties such as metabolic stability, lipophilicity, and basicity (pKa) of nearby functional groups. The following protocols outline a common and effective multi-step synthesis starting from commercially available N-Boc-4-piperidone.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence. A plausible and well-documented approach involves the initial protection of the piperidine nitrogen, followed by difluorination of the C-3 position, conversion of the C-4 ketone to an amino group, Boc-protection of this new amino group, and a final deprotection of the piperidine nitrogen. An alternative, more direct route starts from the commercially available N-Boc-3,3-difluoro-4-piperidone. This document will focus on the latter, more efficient route.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Reductive Amination of N-Boc-3,3-difluoro-4-piperidone

This step converts the ketone at the C-4 position into a primary amine. Reductive amination using ammonium formate with palladium on carbon as a catalyst is an effective method.

Materials and Reagents:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2)[1]

-

Ammonium formate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (2.5 eq).

-

Carefully add 10% Pd/C (0.2 eq by weight) to the reaction mixture.

-

Heat the mixture to 50 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate, which can often be used in the next step without further purification.

Caption: Reductive amination step.

Step 2: Boc Protection of 4-Amino Group

The primary amine at the C-4 position is protected with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

-

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate.

Step 3: Selective Deprotection of N-Boc Group

The final step involves the selective removal of the Boc group on the piperidine nitrogen under acidic conditions, leaving the Boc group on the 4-amino substituent intact.

Materials and Reagents:

-

tert-Butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve tert-butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and neutralize by washing with a saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the final product, this compound. Further purification can be performed by crystallization or column chromatography if necessary.

Caption: Final deprotection step.

Data Summary

The following table summarizes typical data for the synthesis of this compound and its intermediates. Yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | N-Boc-3,3-difluoro-4-piperidone | tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | NH₄HCO₂, 10% Pd/C, MeOH | 85-95 |

| 2 | tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | tert-Butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate | (Boc)₂O, Et₃N, DCM | 80-90 |

| 3 | tert-Butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate | This compound | TFA, DCM | >90 |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₈F₂N₂O₂ | 236.26 | 1263180-22-8 |

| N-Boc-3,3-difluoro-4-piperidone | C₁₀H₁₅F₂NO₃ | 235.23 | 1215071-17-2 |

| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | 236.26 | 1255666-48-8 |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry completely in the air.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Protocol for Boc Deprotection of 4-(Boc-amino)-3,3-difluoropiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and peptide synthesis.[1][2] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[3][4] This document provides detailed protocols for the acidic deprotection of 4-(Boc-amino)-3,3-difluoropiperidine to yield 3,3-difluoropiperidin-4-amine, a valuable building block in medicinal chemistry. Two common and effective methods are presented: one using trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrochloric acid (HCl) in 1,4-dioxane.[5][6]

The general mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate's carbonyl oxygen.[3][7] This step weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes, releasing carbon dioxide and the desired free amine, which is subsequently protonated by the excess acid to form an ammonium salt.[1][7]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the key quantitative parameters for the two recommended protocols for the Boc deprotection of this compound.

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Starting Material | This compound | This compound |

| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM), anhydrous | 1,4-Dioxane |

| Reagent Conc. | 20-50% TFA in DCM (v/v) | 4M |

| Equivalents of Acid | 10-20 equivalents | 4-10 equivalents |

| Temperature | 0 °C to Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Reaction Time | 1 - 4 hours | 1 - 3 hours |

| Product Form | TFA Salt | Hydrochloride Salt |

| Monitoring | TLC, LC-MS | TLC, LC-MS |

Experimental Workflow

Caption: General experimental workflow for the acid-catalyzed Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and proceeds rapidly, yielding the product as a trifluoroacetate salt.[8][9]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Cold Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[5]

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.[8]

-

Addition of TFA: While stirring vigorously, slowly add TFA (10-20 eq., typically a 25-50% v/v solution in DCM) to the reaction mixture.[5][9]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]

-

Product Isolation: To the resulting crude residue, add cold diethyl ether. This will cause the deprotected product to precipitate as the TFA salt.[8] Stir the suspension for 15-30 minutes to ensure complete precipitation.

-

Final Steps: Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether. Dry the product under vacuum to yield 3,3-difluoropiperidin-4-amine as its TFA salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is also highly efficient and often results in the precipitation of the hydrochloride salt directly from the reaction mixture, simplifying isolation.[6][11]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane solution

-

Anhydrous Diethyl Ether (Et₂O, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of 1,4-dioxane.

-

Addition of HCl: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (4-10 eq.).[5][6]

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours.[10] In many cases, the hydrochloride salt of the product will precipitate from the solution during the reaction.[5] Monitor progress by TLC or LC-MS.

-

Product Isolation:

-

If precipitation occurs: Collect the solid product directly by vacuum filtration. Wash the precipitate with a non-polar solvent like diethyl ether and dry under vacuum.[5]

-

If no precipitation occurs: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The resulting solid can be triturated with diethyl ether to afford a fine powder, which is then collected by filtration and dried.[10]

-

-

Final Product: The final product is 3,3-difluoropiperidin-4-amine as its hydrochloride salt.

Note on Obtaining the Free Amine: To obtain the free amine from either the TFA or HCl salt, the salt can be dissolved in water and a base (e.g., saturated aqueous NaHCO₃, Na₂CO₃, or dilute NaOH) is added until the solution is basic (pH > 8).[10] The aqueous layer is then extracted with an appropriate organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the neutral, free amine.

References

- 1. jk-sci.com [jk-sci.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Boc-amino)-3,3-difluoropiperidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)-3,3-difluoropiperidine is a valuable fluorinated building block for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly for applications in drug discovery and development. The presence of the gem-difluoro group at the 3-position of the piperidine ring can significantly influence the physicochemical properties of the final molecule, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical parameters for optimizing drug candidates. The Boc-protecting group on the 4-amino substituent allows for selective functionalization at the piperidine nitrogen, making it a versatile intermediate for the construction of diverse molecular architectures.

These application notes provide a detailed overview of the utility of this compound in the synthesis of bioactive molecules, with a specific focus on its application in the preparation of Janus kinase (JAK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1263180-22-8 | [1] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [1] |

| Molecular Weight | 236.26 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for introducing a fluorinated piperidine motif into drug candidates. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the basicity of nearby nitrogen atoms, which can improve oral bioavailability and reduce off-target effects.

A significant application of this building block is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. Therefore, inhibitors of JAKs are of considerable therapeutic interest.

The 3,3-difluoropiperidine moiety, when incorporated into the structure of a JAK inhibitor, can occupy a specific region of the kinase binding site and contribute to the overall potency and selectivity of the compound.

Synthesis of a JAK Inhibitor Intermediate

The following section details the experimental protocol for the utilization of this compound in the synthesis of a key intermediate for a Janus kinase inhibitor, as described in patent literature. The overall synthetic workflow involves a two-step sequence: Boc deprotection followed by a nucleophilic aromatic substitution reaction.

Experimental Workflow

Caption: Synthetic workflow for the preparation of a JAK inhibitor intermediate.

Experimental Protocols

Step 1: Boc Deprotection of this compound

This procedure describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

-

Materials:

-

tert-butyl (3,3-difluoropiperidin-4-yl)carbamate (1.0 eq)

-

4 M HCl in 1,4-dioxane (10.0 eq)

-

Methanol (as solvent)

-

-

Procedure:

-

To a solution of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate in methanol, add 4 M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to provide 3,3-difluoropiperidin-4-amine as its hydrochloride salt.

-

The crude product is typically used in the next step without further purification.

-

Step 2: N-Alkylation with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This step involves the coupling of the deprotected amine with a heterocyclic electrophile.

-

Materials:

-

3,3-Difluoropiperidin-4-amine hydrochloride (1.0 eq)

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

n-Butanol (as solvent)

-

-

Procedure:

-

Combine 3,3-difluoropiperidin-4-amine hydrochloride, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and N,N-diisopropylethylamine in n-butanol.

-

Heat the reaction mixture to 130 °C and stir for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired N-(3,3-difluoropiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1 | tert-butyl (3,3-difluoropiperidin-4-yl)carbamate | 4 M HCl in 1,4-dioxane | Methanol | RT, 2 h | 3,3-Difluoropiperidin-4-amine hydrochloride | Quantitative |

| 2 | 3,3-Difluoropiperidin-4-amine hydrochloride | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEA | n-Butanol | 130 °C, 24 h | N-(3,3-difluoropiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 70-80% |

Logical Relationship of Synthesis

Caption: Logical flow of the synthetic sequence from starting materials to the final product.

Conclusion

This compound serves as a key synthetic intermediate for the introduction of a 3,3-difluoropiperidine-4-amine scaffold into complex molecules. Its application in the synthesis of Janus kinase inhibitors highlights its importance in modern drug discovery. The provided protocols offer a practical guide for researchers in the pharmaceutical and biotechnology sectors for the utilization of this versatile building block. The strategic incorporation of the difluoropiperidine moiety can lead to the development of novel therapeutic agents with improved pharmacological profiles.

References

Application of 4-(Boc-amino)-3,3-difluoropiperidine in the Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The fluorinated building block, 4-(Boc-amino)-3,3-difluoropiperidine, is a valuable synthetic intermediate in the development of novel IDO1 inhibitors. The introduction of the gem-difluoro group on the piperidine ring can significantly impact the physicochemical properties of the final compound, such as metabolic stability and basicity (pKa) of the piperidine nitrogen, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and a representative synthetic protocol for the use of this compound in the preparation of potent IDO1 inhibitors.

IDO1 Signaling Pathway and Mechanism of Inhibition

The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: tryptophan depletion and the accumulation of kynurenine metabolites. Tryptophan starvation arrests T cells in the G1 phase of the cell cycle, while kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of immunosuppressive Tregs.[3] IDO1 inhibitors aim to block these effects, thereby restoring anti-tumor immunity. The signaling pathway is depicted below.

IDO1 Signaling Pathway in the Tumor Microenvironment.

Application in the Synthesis of a Substituted Amide IDO1 Inhibitor

This section details the synthesis of a representative IDO1 inhibitor, N-(3,3-difluoropiperidin-4-yl)-4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, an analog of the well-known IDO1 inhibitor Epacadostat (INCB024360). This synthesis utilizes this compound as a key building block.

Synthetic Workflow

The overall synthetic strategy involves the coupling of a suitable carboxylic acid precursor with 4-amino-3,3-difluoropiperidine, which is obtained from the Boc-protected starting material.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

Application Notes and Protocols: N-Arylation of tert-Butyl (3,3-Difluoropiperidin-4-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-arylation of piperidine scaffolds is a crucial transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The introduction of a gem-difluoro group onto the piperidine ring can significantly modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability. This document provides detailed protocols and reaction conditions for the N-arylation of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate, a valuable building block in drug discovery. The primary methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2]

Challenges in N-Arylation of Fluorinated Amines:

The presence of electron-withdrawing fluoroalkyl groups can present unique challenges. The resulting N-aryl products may exhibit instability towards the high temperatures and strong bases often employed in standard Buchwald-Hartwig conditions.[3] Therefore, careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and temperature, is critical to achieve high yields and prevent product degradation.

Recommended Reaction Conditions for N-Arylation

The following table summarizes typical conditions for the N-arylation of piperidine derivatives, with a focus on substrates bearing electron-withdrawing groups, which are analogous to the target compound. These conditions are based on established literature for Buchwald-Hartwig amination reactions.[2][4][5]

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium(0) or Palladium(II) precursors are commonly used. |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, RuPhos, SPhos, BINAP) | Sterically hindered and electron-rich phosphine ligands are generally effective.[2] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, KOPh | The choice of base is critical. For fluorinated substrates, a weaker base like potassium phenoxide (KOPh) may be advantageous to prevent product decomposition.[3] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are required. |

| Temperature | 80-110 °C | The reaction temperature should be optimized for the specific substrate and catalyst system. |

| Aryl Halide | Aryl bromides, iodides, or chlorides | Aryl bromides and iodides are generally more reactive than aryl chlorides. |

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a representative method for the N-arylation of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate with an aryl bromide.

Materials:

-

tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate

-

Aryl bromide

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene to the flask.

-

Add tert-butyl (3,3-difluoropiperidin-4-yl)carbamate (1.0 eq.), the aryl bromide (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

-

Seal the flask and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Note: For substrates sensitive to strong bases, consider replacing sodium tert-butoxide with a milder base such as K₃PO₄, Cs₂CO₃, or KOPh, and optimize the reaction temperature accordingly.[3]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the N-arylation reaction.

Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Reductive Amination of Difluoropiperidine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of medicinal chemistry for the synthesis of complex amines.[1] This powerful C-N bond-forming reaction is widely employed in the pharmaceutical industry due to its operational simplicity and broad applicability.[1] The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, difluoropiperidine moieties have emerged as valuable building blocks in the design of novel therapeutics.[2][4][5]

These application notes provide detailed protocols for the N-alkylation of 3,3- and 4,4-difluoropiperidine intermediates via reductive amination, a key transformation for the incorporation of these fluorinated scaffolds into drug-like molecules. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly well-suited for this purpose.[6][7][8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the reductive amination of a difluoropiperidine intermediate with a carbonyl compound.

Caption: General workflow for reductive amination.

The following diagram illustrates the chemical transformation occurring during the reductive amination of a difluoropiperidine.

Caption: Chemical transformation in reductive amination.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reductive amination of difluoropiperidine intermediates.

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Additive | Reaction Time | Yield (%) |

| 3,3-Difluoropiperidine HCl | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Triethylamine (TEA) | 16 h | ~85% |

| 4,4-Difluoropiperidine | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Acetic Acid | 12 h | ~90% |

| 3,3-Difluoropiperidine | Cyclohexanone | NaBH(OAc)₃ | Tetrahydrofuran (THF) | None | 24 h | ~80% |

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluoropiperidine Hydrochloride with Benzaldehyde

Materials:

-

3,3-Difluoropiperidine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 3,3-difluoropiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

-

Add benzaldehyde (1.05 eq) to the reaction mixture.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3,3-difluoropiperidine.

Protocol 2: Reductive Amination of 4,4-Difluoropiperidine with 4-Fluorobenzaldehyde

Materials:

-

4,4-Difluoropiperidine

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of 4,4-difluoropiperidine (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(4-fluorobenzyl)-4,4-difluoropiperidine.

Conclusion

The provided protocols offer reliable and efficient methods for the N-alkylation of difluoropiperidine intermediates, which are crucial steps in the synthesis of many modern pharmaceuticals. The use of sodium triacetoxyborohydride ensures high yields and functional group tolerance, making these procedures widely applicable in drug discovery and development.[6][8] Researchers can adapt these protocols to a variety of aldehydes and ketones to generate diverse libraries of N-substituted difluoropiperidines for biological evaluation.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. nbinno.com [nbinno.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 5. ossila.com [ossila.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of 4-(Boc-amino)-3,3-difluoropiperidine in Parallel Synthesis for Drug Discovery Libraries

1. Introduction

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a widely employed tactic to modulate key physicochemical and pharmacological properties. The 3,3-difluoropiperidine scaffold is of particular interest as the geminal difluoro group can significantly alter the basicity (pKa) of the piperidine nitrogen, influence conformational preferences, and enhance metabolic stability by blocking potential sites of oxidation. The building block, 4-(Boc-amino)-3,3-difluoropiperidine, serves as a versatile starting point for creating diverse chemical libraries through parallel synthesis.

The presence of the Boc-protected amine at the 4-position provides a convenient chemical handle for diversification. Following deprotection, the resulting primary amine can be readily functionalized with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones) to generate libraries of amides, sulfonamides, and secondary amines. This approach enables the rapid exploration of the chemical space around the difluoropiperidine core, facilitating the identification of novel hits and the optimization of lead compounds in drug discovery programs.

2. Key Advantages of the 3,3-Difluoropiperidine Scaffold

-

pKa Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the piperidine nitrogen by approximately 2-3 units compared to its non-fluorinated analog. This can be crucial for optimizing target engagement, improving cell permeability, and reducing off-target effects related to hERG channel binding.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-3 position is blocked from metabolic oxidation, a common metabolic pathway for piperidine rings. This can lead to an improved pharmacokinetic profile.

-

Conformational Control: The fluorine substituents influence the ring conformation, which can be exploited to present appended functionalities in a specific orientation for optimal interaction with a biological target.

3. General Workflow for Parallel Library Synthesis

The synthesis of a library using this compound typically follows a straightforward multi-step sequence that is highly amenable to parallel formats using automated or semi-automated synthesizers. The core workflow involves the deprotection of the Boc group, followed by a coupling reaction with a diverse set of building blocks, and finally, purification of the resulting products.

Application Notes and Protocols: Synthesis and Evaluation of Novel D4 Receptor Antagonists Featuring a Difluoropiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and pharmacological evaluation of novel dopamine D4 receptor antagonists incorporating a 4,4-difluoropiperidine scaffold. This class of compounds has demonstrated high potency and selectivity for the D4 receptor, making them valuable tools for investigating D4 receptor signaling and potential therapeutic leads for neurological and psychiatric disorders.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, limbic system, and midbrain.[1][2] Its unique distribution and signaling properties have implicated it in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[3][4] The development of selective D4 receptor antagonists has been a key focus of medicinal chemistry efforts to create targeted therapeutics with improved side-effect profiles compared to less selective dopamine receptor modulators.[4][5][6]

The 4,4-difluoropiperidine scaffold has emerged as a promising structural motif in the design of D4 receptor antagonists.[4][7][8][9][10] The introduction of fluorine atoms can favorably modulate physicochemical properties such as basicity and lipophilicity, potentially leading to improved pharmacokinetic profiles and CNS penetration.[11] This document outlines the synthetic strategies to access these novel antagonists and the detailed protocols for their comprehensive pharmacological characterization.

D4 Receptor Signaling Pathway

The dopamine D4 receptor primarily couples to inhibitory G proteins of the Gαi/o family.[12] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Downstream of this primary signaling event, the D4 receptor can modulate various cellular processes, including mitogen-activated protein kinase (MAPK) signaling, intracellular calcium levels, and the function of other neurotransmitter systems like GABA-A receptors.[13] Antagonists of the D4 receptor block the binding of dopamine and other agonists, thereby preventing the initiation of this signaling cascade.

Synthesis of 4,4-Difluoropiperidine D4 Receptor Antagonists

The synthesis of the target antagonists generally involves a multi-step sequence starting from commercially available difluoropiperidine building blocks. A representative synthetic scheme is depicted below, followed by a detailed experimental protocol for a key intermediate and the final N-arylation step.

General Synthetic Workflow

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of tert-butyl 4,4-difluoro-3-((4-fluorophenoxy)methyl)piperidine-1-carboxylate

-

Materials and Reagents:

-

tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

4-Fluorophenol

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

-

Procedure:

-

Step A: Mesylation

-

Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equiv) dropwise to the stirred solution.

-

Add methanesulfonyl chloride (1.2 equiv) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used in the next step without further purification.

-

-

Step B: Williamson Ether Synthesis

-

Dissolve the crude mesylated intermediate (1.0 equiv) and 4-fluorophenol (1.2 equiv) in anhydrous DMF.

-

Add cesium carbonate (2.0 equiv) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine (3x) to remove DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes) to afford the title compound.

-

-

Protocol 3.2.2: General Procedure for Boc Deprotection and N-Arylation

-

Step C: Boc Deprotection

-

Dissolve the Boc-protected ether intermediate (1.0 equiv) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 equiv) or a solution of 4 M HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure. If HCl was used, co-evaporate with DCM or ether to remove excess acid. The resulting hydrochloride or trifluoroacetate salt of the secondary amine is typically used directly in the next step.

-

-

Step D: N-Arylation (Buchwald-Hartwig Amination)

-

To a reaction vial, add the secondary amine salt (1.0 equiv), the desired aryl halide (e.g., 2-chloro-5-fluoropyrimidine, 1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

Evacuate and backfill the vial with nitrogen or argon.

-

Add an anhydrous solvent such as dioxane or toluene.

-

Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC to obtain the final D4 receptor antagonist.

-

Pharmacological Evaluation Protocols

D4 Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

-